molecular formula C13H16N2 B14156837 3-(2-Aminoethyl)-1,7-ethylene-2-methylindole CAS No. 33131-95-2

3-(2-Aminoethyl)-1,7-ethylene-2-methylindole

Cat. No.: B14156837
CAS No.: 33131-95-2
M. Wt: 200.28 g/mol
InChI Key: HJVGFIVXXPMEQG-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,7-ethylene-2-methylindole is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is structurally characterized by an indole ring substituted at the 3-position by an aminoethyl group and at the 1,7-positions by ethylene and methyl groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,7-ethylene-2-methylindole can be achieved through several synthetic routes. One common method involves the condensation of 2-methylindole with ethylene diamine under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1,7-ethylene-2-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-(2-Aminoethyl)-1,7-ethylene-2-methylindole has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role as a neurotransmitter and its interactions with various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate neurotransmitter activity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1,7-ethylene-2-methylindole involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in modulating neurotransmitter activity. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-1,7-ethylene-2-methylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike tryptamine, serotonin, and melatonin, this compound has an additional ethylene and methyl group, which can influence its reactivity and interactions with biological targets .

Properties

CAS No.

33131-95-2

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

2-(3-methyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-2-yl)ethanamine

InChI

InChI=1S/C13H16N2/c1-9-11(5-7-14)12-4-2-3-10-6-8-15(9)13(10)12/h2-4H,5-8,14H2,1H3

InChI Key

HJVGFIVXXPMEQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC3=C2N1CC3)CCN

Origin of Product

United States

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